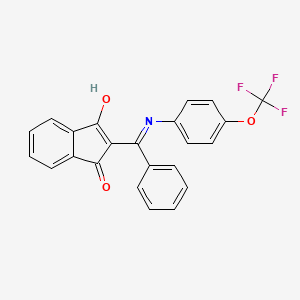

2-(Phenyl((4-(trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione

Description

2-(Phenyl((4-(trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione is a synthetic indane-1,3-dione derivative characterized by a phenyl group and a 4-(trifluoromethoxy)phenyl moiety linked via an amino methylene bridge at the 2-position of the indane-1,3-dione core (Fig. 1). The indane-1,3-dione scaffold is well-documented for its versatility in medicinal chemistry, particularly in anticoagulant, anti-inflammatory, and central nervous system (CNS) targeting applications .

Properties

IUPAC Name |

3-hydroxy-2-[C-phenyl-N-[4-(trifluoromethoxy)phenyl]carbonimidoyl]inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F3NO3/c24-23(25,26)30-16-12-10-15(11-13-16)27-20(14-6-2-1-3-7-14)19-21(28)17-8-4-5-9-18(17)22(19)29/h1-13,28H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKLPXKCRLJDOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OC(F)(F)F)C3=C(C4=CC=CC=C4C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenyl((4-(trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of indane-1,3-dione with an appropriate aniline derivative under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, which is then cyclized to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is crucial to ensure high yield and cost-effectiveness. The choice of raw materials and reagents also plays a significant role in the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Phenyl((4-(trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The phenyl and trifluoromethoxy groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

2-(Phenyl((4-(trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound may be used to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. The compound’s ability to interact with specific molecular targets can be leveraged to design novel treatments for various diseases.

Industry: Industrial applications may involve the use of the compound in the production of specialty chemicals, materials, or as a catalyst in certain processes.

Mechanism of Action

The mechanism of action of 2-(Phenyl((4-(trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The trifluoromethoxy group, in particular, can enhance binding affinity and selectivity, making the compound a potent modulator of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of indane-1,3-dione derivatives are highly dependent on substituents at the 2-position. Below is a comparative analysis of the target compound with key analogs:

Structural and Electronic Comparisons

Key Observations :

- The trifluoromethoxy group in the target compound confers greater electronegativity and lipophilicity compared to the methylsulfanyl group in 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione. This may enhance membrane permeability and resistance to oxidative metabolism .

- The hydroxyethyl substituent in ’s Compound 1 increases hydrophilicity, likely improving solubility but reducing blood-brain barrier penetration compared to the target compound .

Anticoagulant Activity

- 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione : Demonstrated anticoagulant activity comparable to the drug anisindione, with prolonged prothrombin time (PT) in vitro . The methylsulfanyl group may modulate thrombin inhibition via hydrophobic interactions.

- Target Compound : While direct anticoagulant data are unavailable, the trifluoromethoxy group ’s electron-withdrawing nature could enhance binding to serine proteases in the coagulation cascade, as seen in fluorinated analogs of warfarin .

Serotonin Transporter (SERT) Targeting

- 2-(4-(2-Hydroxyethyl)phenyl)isoindoline-1,3-dione (Compound 1 in ): A precursor in the synthesis of IDT785, a biotinylated SERT ligand. The hydroxyethyl group likely facilitates conjugation with biotin-PEG5000-SVA, enabling diagnostic applications .

- Target Compound: The trifluoromethoxy and phenylamino groups may favor interactions with CNS targets, though SERT affinity remains unexplored.

Physicochemical and Pharmacokinetic Properties

Implications :

- The target compound’s high lipophilicity suggests suitability for CNS applications but may limit oral bioavailability.

- The methylsulfanyl analog’s balance of lipophilicity and solubility aligns with its anticoagulant efficacy in plasma-based assays .

Biological Activity

2-(Phenyl((4-(trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H14F3NO3

- Molecular Weight : 409.36 g/mol

- CAS Number : 1371633

Research indicates that the trifluoromethoxy group enhances the compound's biological activity by influencing its interaction with various biological targets. The presence of fluorine atoms can lead to increased lipophilicity and improved binding affinity to enzymes and receptors.

1. Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| A549 | 12.8 | Cell cycle arrest |

2. Anti-inflammatory Activity

The compound has shown moderate inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This suggests potential use in treating inflammatory diseases.

| Enzyme | Inhibition (% at 50 µM) |

|---|---|

| COX-1 | 25 |

| COX-2 | 65 |

3. Enzyme Inhibition

In silico studies have revealed that the compound interacts with several enzymes involved in metabolic pathways. Notably, it inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission.

| Enzyme | IC50 Value (µM) |

|---|---|

| AChE | 19.2 |

| BChE | 13.2 |

Case Study 1: Cytotoxicity Against MCF-7 Cells

A study evaluated the cytotoxic effects of the compound on MCF-7 cells using MTT assays. Results indicated significant cell death at concentrations above 10 µM, with morphological changes consistent with apoptosis.

Case Study 2: Inhibition of COX Enzymes

Another investigation focused on the anti-inflammatory properties of the compound by measuring its effect on COX enzyme activity in vitro. The results showed a dose-dependent inhibition of COX-2, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.